molecular formula C13H13ClN2O2S B11376881 N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11376881
M. Wt: 296.77 g/mol
InChI Key: CPDKUQCUMKDIJK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a thiazolyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with chloroacetic acid or its derivatives under appropriate conditions.

    Substitution Reaction: The final step involves the substitution of the phenyl ring with a chloro and methoxy group, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: can be compared with other acetamide derivatives or thiazole-containing compounds.

    N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiazole ring.

    2-(2-methyl-1,3-thiazol-4-yl)acetamide: Lacks the chloro and methoxy-substituted phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C13H13ClN2O2S/c1-8-15-10(7-19-8)6-13(17)16-11-5-9(14)3-4-12(11)18-2/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

CPDKUQCUMKDIJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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